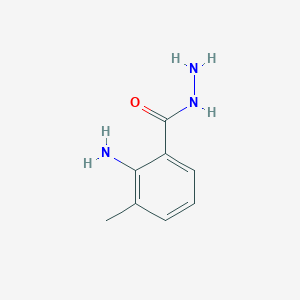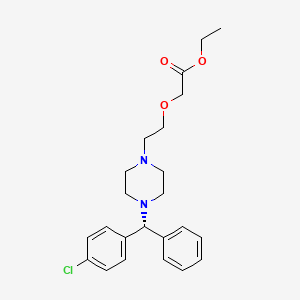
Levocetirizine Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levocetirizine Ethyl Ester is a derivative of Levocetirizine, which is a second-generation antihistamine used primarily for the treatment of allergic rhinitis and chronic idiopathic urticaria. Levocetirizine is the active enantiomer of cetirizine and has a higher affinity for the histamine H1 receptor, making it more effective in smaller doses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Levocetirizine Ethyl Ester involves the esterification of Levocetirizine. Typically, this can be achieved by reacting Levocetirizine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification reactors where Levocetirizine and ethanol are continuously fed into the reactor. The reaction mixture is then heated and stirred to facilitate the esterification process. The product is purified through distillation and crystallization techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Levocetirizine Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to Levocetirizine and ethanol in the presence of water and an acid or base catalyst.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, specific conditions can lead to these reactions.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst
Major Products
Hydrolysis: Levocetirizine and ethanol.
Oxidation: Depending on the conditions, various oxidized products.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters
科学的研究の応用
Levocetirizine Ethyl Ester has several applications in scientific research:
作用機序
Levocetirizine Ethyl Ester, like Levocetirizine, acts as an antihistamine by selectively competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This competition prevents histamine from binding to its receptors, thereby inhibiting the allergic response . The ester form may offer different pharmacokinetic properties, potentially improving absorption and bioavailability .
類似化合物との比較
Similar Compounds
Cetirizine: The racemic mixture from which Levocetirizine is derived.
Loratadine: Another second-generation antihistamine with similar uses.
Fexofenadine: A non-sedating antihistamine used for similar indications.
Uniqueness
Levocetirizine Ethyl Ester is unique due to its potential improved pharmacokinetic properties compared to Levocetirizine. Its ester form may allow for better absorption and bioavailability, making it a promising candidate for further pharmaceutical development .
特性
分子式 |
C23H29ClN2O3 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC名 |
ethyl 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3/t23-/m1/s1 |
InChIキー |
ASHQTVRYHSZGQY-HSZRJFAPSA-N |
異性体SMILES |
CCOC(=O)COCCN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
正規SMILES |
CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


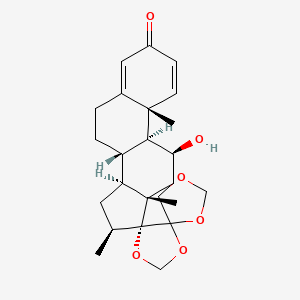

![6-[(34-Amino-8,13,22,27-tetraoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino]-6-oxo-hexanoic Acid](/img/structure/B13451463.png)
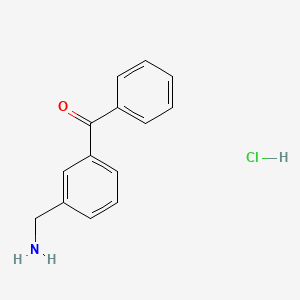
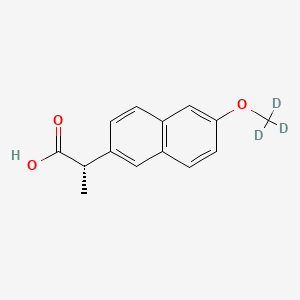
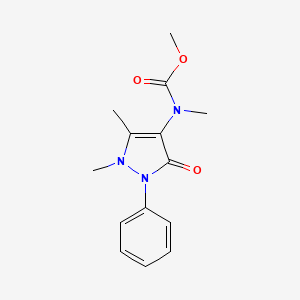

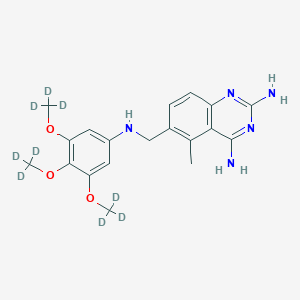
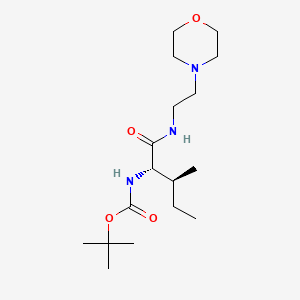
![(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide](/img/structure/B13451524.png)
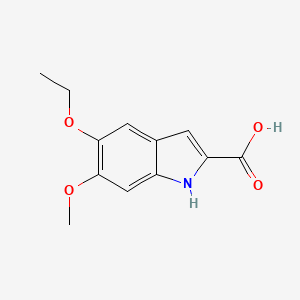
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
